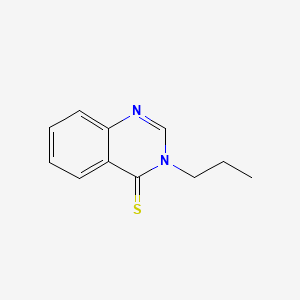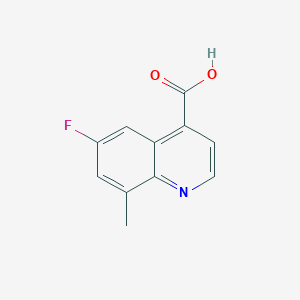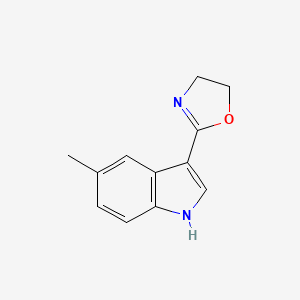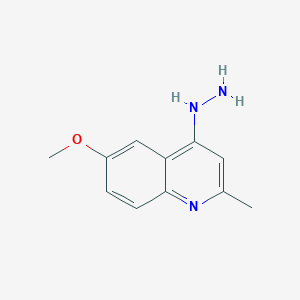
3-Propylquinazoline-4(3h)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Propylquinazoline-4(3H)-thione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propylquinazoline-4(3H)-thione typically involves the reaction of 2-aminobenzonitrile with propyl isothiocyanate under basic conditions. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the quinazoline ring. The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide at elevated temperatures (80-100°C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and reduce reaction time. Microwave-assisted synthesis has also been explored as an efficient method to produce this compound, offering advantages such as reduced reaction times and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
3-Propylquinazoline-4(3H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.
Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like potassium carbonate are employed.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of various alkyl or aryl substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants
Mecanismo De Acción
The mechanism of action of 3-Propylquinazoline-4(3H)-thione involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It inhibits enzymes such as acetyl-CoA carboxylase, which is crucial for fatty acid synthesis in plants, making it an effective herbicide.
Pathway Modulation: In cancer cells, it interferes with signaling pathways that regulate cell proliferation and survival, leading to apoptosis (programmed cell death)
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline: The parent compound with a similar core structure but without the propyl and thione groups.
2-Propylquinazoline-4(3H)-one: Similar structure but with a carbonyl group instead of a thione group.
3-Benzylquinazoline-4(3H)-thione: Similar structure but with a benzyl group instead of a propyl group.
Uniqueness
3-Propylquinazoline-4(3H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group and the thione functionality enhances its ability to interact with specific molecular targets, making it a valuable compound in various applications .
Propiedades
Número CAS |
63717-02-2 |
|---|---|
Fórmula molecular |
C11H12N2S |
Peso molecular |
204.29 g/mol |
Nombre IUPAC |
3-propylquinazoline-4-thione |
InChI |
InChI=1S/C11H12N2S/c1-2-7-13-8-12-10-6-4-3-5-9(10)11(13)14/h3-6,8H,2,7H2,1H3 |
Clave InChI |
UXSVFLJNNWQYJC-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=NC2=CC=CC=C2C1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B11898922.png)



![(R)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol](/img/structure/B11898941.png)






![2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol](/img/structure/B11898985.png)
